molecular formula C7H8BrNO B1381394 (6-Bromo-2-methyl-pyridin-3-yl)-methanol CAS No. 1227576-36-4

(6-Bromo-2-methyl-pyridin-3-yl)-methanol

Cat. No.: B1381394
CAS No.: 1227576-36-4
M. Wt: 202.05 g/mol
InChI Key: DRECKCCTFHJNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-2-methyl-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a methanol group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methyl-pyridin-3-yl)-methanol typically involves the bromination of 2-methylpyridine followed by the introduction of a methanol group. The reaction conditions may include the use of bromine or a brominating agent in the presence of a catalyst. The methanol group can be introduced through a nucleophilic substitution reaction using methanol or a methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-Bromo-2-methyl-pyridin-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-methylpyridin-3-yl-methanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-bromo-2-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-methylpyridin-3-yl-methanol.

    Substitution: Formation of 6-amino-2-methylpyridin-3-yl-methanol or 6-thio-2-methylpyridin-3-yl-methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methyl-pyridin-3-yl)-methanol would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The presence of the bromine atom and the methanol group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the bromine and methanol groups, making it less reactive.

    6-Bromo-2-methylpyridine: Lacks the methanol group, affecting its solubility and reactivity.

    3-Hydroxy-2-methylpyridine: Lacks the bromine group, influencing its chemical properties.

Uniqueness

(6-Bromo-2-methyl-pyridin-3-yl)-methanol is unique due to the combination of the bromine atom, methyl group, and methanol group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(6-bromo-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRECKCCTFHJNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.